5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid
Description
Structure and Key Features: 5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid is a pentanoic acid derivative featuring a 3-cyanothiophen-2-ylamino substituent at the 5-position and two methyl groups at the 3-position.
Properties
Molecular Formula |
C12H14N2O3S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
5-[(3-cyanothiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14N2O3S/c1-12(2,6-10(16)17)5-9(15)14-11-8(7-13)3-4-18-11/h3-4H,5-6H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
AXAQJRWMGKPKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)NC1=C(C=CS1)C#N)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid typically involves the reaction of 3-cyanothiophene-2-amine with 3,3-dimethylglutaric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antibacterial activity could be attributed to the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of structurally related compounds is presented below, focusing on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
Electron-Donating Groups (e.g., methoxy): Improve aqueous solubility but may reduce membrane permeability.
Biological Activity: The bromo analog (C₁₄H₁₇BrO₃) exhibits notable FABP4 inhibition (IC₅₀ = 5.1 µM), suggesting that halogenated aromatic groups enhance protein-ligand interactions . The target compound’s 3-cyanothiophene group may offer unique binding modes due to sulfur’s polarizability and the cyano group’s electron-deficient nature.
Synthetic Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
